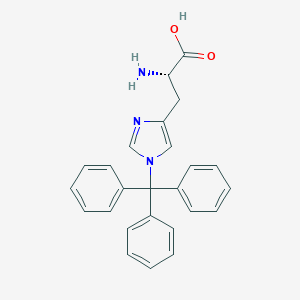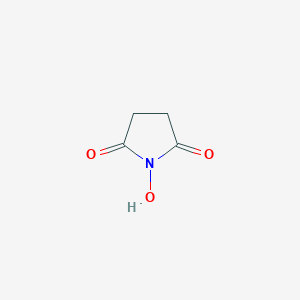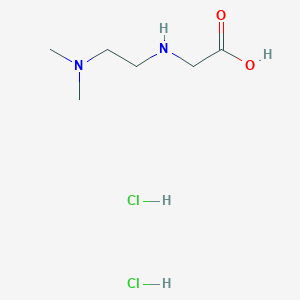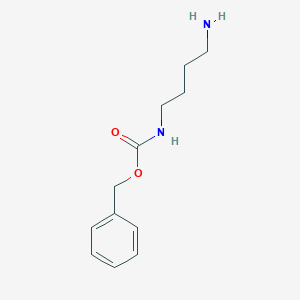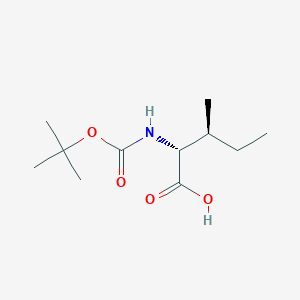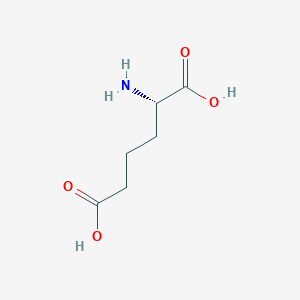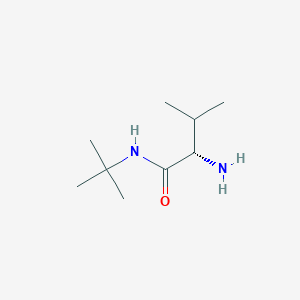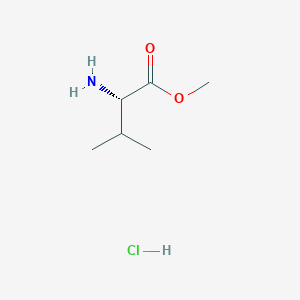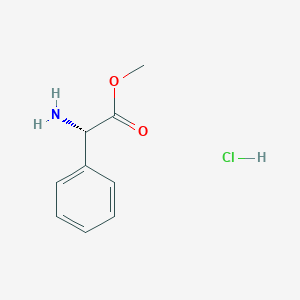
L-Phenylglycine methyl ester hydrochloride
概述
描述
L-Phenylglycine methyl ester hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . . This compound is commonly used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Strong acids like sulfuric acid or hydrochloric acid
Solvents: Methanol or ethanol
Industrial Production Methods
Industrial production of L-Phenylglycine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Benzeneacetic acid is reacted with methanol in the presence of a strong acid catalyst.
Reductive Amination: The ester is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
化学反应分析
Types of Reactions
L-Phenylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzeneacetic acid esters.
科学研究应用
L-Phenylglycine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of L-Phenylglycine methyl ester hydrochloride involves its interaction with specific molecular targets in biological systems. It acts as a precursor in the synthesis of active pharmaceutical ingredients, where it undergoes enzymatic transformations to exert its effects. The molecular pathways involved include:
Enzymatic Hydrolysis: Conversion to active metabolites.
Receptor Binding: Interaction with specific receptors to modulate physiological responses.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-phenylacetate
- Ethyl 2-amino-2-phenylacetate
- Benzyl 2-amino-2-phenylacetate
Uniqueness
L-Phenylglycine methyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications compared to its analogs .
属性
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459060 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-39-4 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Phenylglycine methyl ester hydrochloride interact with chiral macrocyclic phosphoramidates?
A1: Research indicates that this compound can engage in molecular recognition with chiral macrocyclic phosphoramidates. These interactions primarily involve hydrogen bonding and aromatic π-π interactions with the phosphoramidate molecules. [] This recognition is influenced by the chirality of both the host (phosphoramidate) and guest (this compound) molecules. Interestingly, the study observed stronger recognition with D-phenylglycine methyl ester hydrochloride compared to the L-enantiomer, highlighting the chiral selectivity of these interactions. []
Q2: How does the structure of this compound influence its recognition by chiral macrocyclic phosphoramidates?
A2: The study demonstrates that the side chain of the amino acid derivative plays a crucial role in the recognition process. Smaller substituents on the amino acid, such as in this compound, were found to be more favorable for recognition compared to larger substituents, like those found in L-phenylalanine methyl ester hydrochloride. [] This suggests that steric hindrance imposed by larger side chains might hinder the formation of stable host-guest complexes with the macrocyclic phosphoramidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
